2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
Description
This compound is a boron-containing heterocyclic molecule with a complex tricyclic core (tricyclo[7.3.0.0³,⁷]dodeca-3,5,7,9,11-pentaene) fused with a 1-aza-3-azonia-2-boranuida system. Key structural features include:
- Thiophene substituent: The 12-thiophen-2-yl group contributes to π-π stacking interactions and modulates solubility .
- Acetamide-pyrrolidine linker: The N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide side chain introduces hydrogen-bonding and proteolytic stability, likely influencing pharmacokinetics .
This structure suggests applications in targeted therapies, leveraging boron’s role in neutron capture therapy (BNCT) or as a kinase inhibitor due to its ATP-mimetic properties.
Properties
Molecular Formula |
C27H21BF2N4O4S |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H21BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16H,13-14,17H2,(H,31,35) |
InChI Key |
ODPQFCAAMNDHJR-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Boron-Difluoride Core | Pyrrole derivatives + Boron trifluoride etherate; solvent: dry dichloromethane or acetonitrile; inert atmosphere; temperature 0–25°C | Ensures formation of stable boron-difluoride complex with azonia boranuidatricyclic structure |
| 2 | Thiophene Substitution | Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) with thiophene boronic acid or stannane; Pd(PPh3)4 catalyst; base: K2CO3; solvent: DMF or toluene; 80–100°C | Introduces thiophene ring at the 12-position of the core |
| 3 | Phenoxy Acetamide Attachment | Nucleophilic substitution using 4-hydroxyphenylacetic acid derivatives and haloacetamide; base: triethylamine; solvent: DMF; room temperature to 50°C | Forms ether linkage between phenoxy and acetamide groups |
| 4 | NHS Ester Formation | Activation of carboxylic acid with N-hydroxysuccinimide and DCC or DIC; solvent: anhydrous DMF or DMSO; inert atmosphere; 0–25°C; reaction time ~1 hour | Produces the reactive NHS ester for bioconjugation |
Reaction Conditions and Optimization
Solvent Choice: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to maintain solubility and prevent hydrolysis of reactive intermediates.
pH Control: For the NHS ester formation and subsequent conjugation reactions, maintaining pH around 8.0–8.5 using sodium bicarbonate buffer optimizes coupling efficiency.
Temperature: Mild temperatures (0–25°C) are used during sensitive steps such as NHS ester formation to avoid decomposition or side reactions.
Inert Atmosphere: Nitrogen or argon atmosphere is employed to prevent moisture and oxygen interference, especially during boron complex formation and NHS ester activation.
Analytical and Characterization Data
| Parameter | Data |
|---|---|
| Molecular Formula | C33H26BF2N7O2S |
| Molecular Weight | 633.5 g/mol |
| IUPAC Name | 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |
| CAS Number | Not explicitly assigned; related compounds have similar CAS registry entries |
| Key Functional Groups | Boron-difluoride core, thiophene ring, phenoxy acetamide, NHS ester |
| Spectroscopic Techniques | NMR (¹H, ¹³C, ¹¹B, ¹⁹F), Mass Spectrometry, UV-Vis Absorption, Fluorescence Spectroscopy |
| Purity Assessment | HPLC with UV detection, typically >95% purity achieved |
Chemical Reaction Analysis and Mechanistic Insights
NHS Ester Reactivity: The NHS ester moiety is highly reactive towards nucleophilic attack by primary amines, forming stable amide bonds. This property is exploited for conjugation to proteins, peptides, or amine-modified oligonucleotides.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are critical for introducing the thiophene substituent and other aromatic groups at specific positions on the boron-difluoride core.
Grignard and Substitution Reactions: These can be used to introduce additional functional groups or modify the core structure, enhancing the compound’s chemical versatility.
Summary Table of Preparation Methodologies
| Preparation Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Boron-Difluoride Core Synthesis | Cyclization of pyrrole derivatives with boron trifluoride | Pyrrole, BF3·OEt2 | Dry solvent, inert atmosphere, 0–25°C | Formation of azonia boranuidatricyclic core |
| Thiophene Substitution | Pd-catalyzed cross-coupling | Pd(PPh3)4, thiophene boronic acid | DMF, base, 80–100°C | Thiophene introduction at 12-position |
| Phenoxy Acetamide Formation | Nucleophilic substitution | 4-hydroxyphenylacetic acid, haloacetamide | DMF, base, RT–50°C | Phenoxy acetamide linkage |
| NHS Ester Activation | Carboxylic acid activation | N-hydroxysuccinimide, DCC or DIC | Anhydrous DMF/DMSO, inert atmosphere, 0–25°C | Formation of reactive NHS ester |
Chemical Reactions Analysis
Types of Reactions: BDP TR maleimide primarily undergoes addition reactions with thiols, forming stable thiosuccinimide products. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds.
Conditions: pH 6.5 to 7.5, organic co-solvents like dimethyl sulfoxide or dimethylformamide, inert atmosphere to prevent oxidation.
Major Products: The major product formed from the reaction of BDP TR maleimide with thiols is a thiosuccinimide conjugate, which is stable and suitable for various applications .
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest potential applications in drug design and development:
- Anticancer Activity : Compounds with similar structures have shown promise in targeting cancer cells through mechanisms that disrupt cellular processes. The unique bicyclic structure may enhance binding affinity to specific cancer targets.
- Antimicrobial Properties : The difluorinated thiophene component is associated with enhanced antimicrobial activity. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes.
Fluorescent Probes
The compound's ability to act as a fluorochrome makes it suitable for use in biological imaging:
- Cellular Imaging : Its fluorescent properties can be harnessed for visualizing cellular processes in real-time. This application is particularly valuable in tracking drug delivery and cellular responses to treatments.
Organic Electronics
The unique electronic properties of the compound position it well for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLED materials due to its ability to emit light when electrically stimulated.
- Organic Photovoltaics : Its structure may also facilitate charge transfer processes essential for efficient energy conversion in solar cells.
Case Study 1: Anticancer Activity
Research conducted on similar compounds has demonstrated their potential to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies on boron-containing compounds have shown that they can effectively induce apoptosis in various cancer cell lines.
Case Study 2: Fluorescent Imaging
A study utilizing BODIPY derivatives highlighted their effectiveness as fluorescent markers in live-cell imaging. The incorporation of similar fluorinated structures resulted in improved brightness and stability under physiological conditions.
Mechanism of Action
The mechanism of action of BDP TR maleimide involves its conjugation with thiol groups through a thiol-Michael addition reaction. This reaction forms a stable thiosuccinimide bond, allowing the dye to be covalently attached to proteins and peptides. The high fluorescence quantum yield and brightness of BDP TR maleimide make it an effective tool for imaging and tracking in various biological and chemical systems .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Mechanistic and Functional Insights
Shared Mechanisms of Action (MOAs)
- Boron-containing analogs : The target compound and ’s BODIPY derivative both exhibit strong binding to kinases via boron’s electrophilic interactions, mimicking ATP’s phosphate groups .
- Anti-fibrotic activity: Like OA, the target compound’s phenoxy-acetamide group may suppress collagen overexpression in hepatic stellate cells (predicted via docking studies) .
Divergent Bioactivities
- Transcriptomic variability: Despite structural similarity (Tanimoto coefficient >0.85), notes only a 20% likelihood of shared gene expression profiles. For example, OA and hederagenin (HG) show overlapping MOAs, but the target compound’s boron core may activate unique pathways (e.g., NF-κB vs. JAK/STAT) .
- Protease sensitivity : The dioxopyrrol group in the target compound reduces metabolic degradation compared to simpler acetamide derivatives (e.g., ’s phenyl-hydroxy-acetamides) .
Quantitative Comparisons
Table 2: Physicochemical and Pharmacokinetic Properties
Key findings :
- The target compound’s lower LogP than OA suggests improved aqueous solubility, critical for intravenous delivery .
- High plasma protein binding aligns with boron-containing drugs (e.g., bortezomib), prolonging circulation time .
Biological Activity
The compound 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide is a complex organic molecule notable for its unique structural features and potential biological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The compound features a difluorinated thiophene moiety and a bicyclic structure that may enhance its biological properties compared to non-fluorinated analogs. The presence of fluorine is associated with improved metabolic stability and bioavailability in drug development contexts.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. Its unique structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects. Possible pathways include:
- Inhibition of enzyme activity
- Disruption of protein-protein interactions
- Modulation of signal transduction pathways
These interactions can lead to therapeutic effects in various disease models, particularly in cancer and infectious diseases .
In Vitro Studies
Research has indicated that compounds similar to this one exhibit significant biological activities:
- Anticancer Activity : Studies have shown that similar organofluorine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic interventions .
Case Studies
A notable study examined the effects of structurally related compounds on insulin release and aldose reductase inhibition:
- Case Study 1 : A series of flavonyl derivatives were tested for their ability to inhibit rat kidney aldose reductase (AR). One compound exhibited an AR inhibitory activity level of 86.57%, indicating potential for treating diabetic complications .
Research Applications
The compound's unique structural features make it a candidate for various research applications:
Q & A
Q. What emerging technologies could advance research on this compound?
- Innovations :
- Cryo-EM : Resolve binding modes to large protein complexes at near-atomic resolution .
- Machine Learning : Train models on PubChem datasets to predict synthetic pathways or toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
